4-methyl-1H-imidazole-5-carbohydrazide

Description

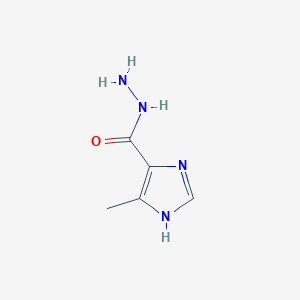

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-4(5(10)9-6)8-2-7-3/h2H,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWTVTOLBUMOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513793 | |

| Record name | 5-Methyl-1H-imidazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71704-67-1 | |

| Record name | 5-Methyl-1H-imidazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Methyl 1h Imidazole 5 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Functional Group

The carbohydrazide group (-CONHNH₂) is a derivative of carboxylic acid and possesses a highly nucleophilic terminal amino group (-NH₂), making it a prime site for reactions with electrophilic species. This reactivity is the foundation for creating larger, more complex molecules from the 4-methyl-1H-imidazole-5-carbohydrazide core.

A fundamental reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones, also known as hydrazide-hydrazones. mdpi.comnih.gov This reaction involves the nucleophilic attack of the terminal -NH₂ group of the carbohydrazide on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. mdpi.com

The general scheme for this reaction starting with this compound involves dissolving the carbohydrazide in a suitable solvent, such as ethanol (B145695), and then adding the appropriate aldehyde or ketone. The mixture is typically heated under reflux for several hours to drive the reaction to completion. mdpi.comnih.gov The resulting hydrazone precipitates upon cooling and can be purified by recrystallization. mdpi.com The formation of the hydrazone is confirmed by the appearance of a characteristic singlet signal for the azomethine proton (-N=CH) in the ¹H NMR spectrum. mdpi.com

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents (R¹ and R²) onto the imidazole (B134444) core, thereby enabling the systematic modification of the molecule's steric and electronic properties.

Table 1: Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | General Conditions |

|---|

The nucleophilic nature of the hydrazide's terminal nitrogen allows for its reaction with isothiocyanates and isocyanates to yield thiosemicarbazides and semicarbazides, respectively. These products are crucial intermediates for the synthesis of various five-membered heterocycles. irjmets.comresearchgate.netuzh.ch

The synthesis of 4-(substituted)-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]thiosemicarbazides is typically achieved by reacting this compound with an appropriate alkyl or aryl isothiocyanate in a solvent like ethanol, often under reflux. uzh.ch Thiosemicarbazides are valuable precursors in heterocyclic synthesis due to the reactivity of the thione group. nih.govirjmets.com

Similarly, semicarbazides are prepared by reacting the parent carbohydrazide with an isocyanate, such as butyl isocyanate. uzh.ch The reaction proceeds via nucleophilic addition of the hydrazide's -NH₂ group to the electrophilic carbon of the isocyanate. rsc.orgrsc.org These semicarbazide (B1199961) intermediates can then be used in subsequent cyclization reactions. uzh.ch

Table 2: Synthesis of Thiosemicarbazide (B42300) and Semicarbazide Intermediates

| Starting Material | Reagent | Product Class |

|---|---|---|

| This compound | Alkyl/Aryl isothiocyanate (R-NCS) | Thiosemicarbazide |

Cyclization Reactions to Form Fused Heterocyclic Systems

The derivatives obtained from the initial reactions of the carbohydrazide group, such as hydrazones, thiosemicarbazides, and semicarbazides, serve as versatile precursors for constructing fused heterocyclic systems. These cyclization reactions lead to the formation of stable five-membered rings like oxadiazoles, thiadiazoles, and triazoles attached to the imidazole core.

1,3,4-Oxadiazoles are a significant class of heterocyclic compounds that can be synthesized from carbohydrazides through several pathways. openmedicinalchemistryjournal.com One common method involves the cyclodehydration of N-acylhydrazide derivatives, which can be formed by reacting the carbohydrazide with acyl chlorides. nih.gov A more direct and frequently used method is the dehydrative cyclization of the carbohydrazide itself using dehydrating agents like phosphorus oxychloride (POCl₃) or by reacting it with compounds like carbon disulfide. nih.govworldscientificnews.comjchemrev.com

For instance, heating this compound with an aromatic acid in the presence of a dehydrating agent such as POCl₃ can yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com Another route involves the oxidative cyclization of N-acyl hydrazones (formed as described in 3.1.1) using reagents like iodine or chloramine-T. jchemrev.comorganic-chemistry.org These methods provide an efficient means to link the 4-methylimidazole (B133652) moiety to a 1,3,4-oxadiazole (B1194373) ring, creating a bis-heterocyclic system. nih.gov

The thiosemicarbazide and semicarbazide derivatives of this compound are key intermediates for synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles. researchgate.net The course of the cyclization reaction is highly dependent on the reaction conditions, particularly the pH.

Intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in a strong acidic medium, such as concentrated sulfuric acid at room temperature, leads to the formation of 5-(substituted-amino)-1,3,4-thiadiazole derivatives. researchgate.netuzh.ch This reaction involves the dehydration and ring closure to form the stable thiadiazole ring.

Conversely, when the same thiosemicarbazide precursors are treated with a base, such as aqueous sodium hydroxide, and heated, they undergo cyclization to yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.netuzh.ch Similarly, the semicarbazide derivatives, under basic conditions, cyclize to give 2,4-dihydro-3H-1,2,4-triazol-3-ones. uzh.ch These pH-controlled cyclizations offer a selective route to either thiadiazole or triazole heterocyclic systems fused to the parent imidazole structure. researchgate.netuzh.ch

Table 3: pH-Dependent Cyclization of Thiosemicarbazide Derivatives

| Precursor | Reaction Condition | Product |

|---|---|---|

| 1-[(4-Methyl-1H-imidazol-5-yl)carbonyl]-4-aryl-thiosemicarbazide | Concentrated H₂SO₄ (Acidic) | 2-(4-Methyl-1H-imidazol-5-yl)-5-(arylamino)-1,3,4-thiadiazole |

An important aspect of the reactivity of imidazole derivatives is the potential to perform reactions while preserving specific functional groups, such as an N-oxide. Starting with a 3-oxido-1H-imidazole-4-carbohydrazide (an N-oxide variant of the title compound), it is possible to synthesize a range of bis-heterocyclic imidazole N-oxides. uzh.ch

Research has demonstrated that the imidazole N-oxide moiety can be retained throughout the synthetic sequences described above. uzh.ch For example, reacting 3-oxido-1H-imidazole-4-carbohydrazide with isothiocyanates produces the corresponding thiosemicarbazides, which can then be cyclized under acidic or basic conditions to yield 1,3,4-thiadiazol-2-amines or 2,4-dihydro-3H-1,2,4-triazole-3-thiones, respectively, all while keeping the N-oxide group intact. uzh.ch This allows for the creation of complex bis-heterocyclic structures where one of the rings is an imidazole N-oxide, a structural motif of interest in medicinal chemistry. uzh.chbeilstein-journals.org

Derivatization of Imidazole Nitrogen Atoms

The imidazole ring of this compound possesses two nitrogen atoms, each with distinct reactivity profiles. The pyrrole-type nitrogen (N-1) is generally more nucleophilic and readily participates in substitution reactions, while the pyridine-type nitrogen (N-3) can be derivatized under specific conditions, often leading to the formation of charged species.

N-alkylation of the imidazole ring is a fundamental strategy to introduce diverse substituents, thereby modulating the compound's physicochemical properties. The reaction typically proceeds via nucleophilic substitution, where the N-1 atom of the imidazole attacks an alkyl halide or another suitable electrophile. A closely related analogue, 4-methyl-1H-imidazole-5-carbaldehyde, undergoes N-alkylation with various alkylating agents, providing a strong model for the reactivity of this compound. researchgate.net For instance, the reaction with benzyl (B1604629) chloride in the presence of a base would be expected to yield the corresponding N-1-benzyl derivative.

The regioselectivity of these reactions is a critical aspect, with the substitution predominantly occurring at the N-1 position due to lesser steric hindrance compared to the N-3 position, which is flanked by two substituents. The choice of solvent and base can also influence the reaction outcome. derpharmachemica.comresearchgate.net

N-arylation, the introduction of an aryl group onto the imidazole nitrogen, is another important derivatization pathway. While direct arylation of this compound has not been extensively reported, established methodologies for the N-arylation of imidazoles can be applied. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which utilizes arylboronic acids, are effective for this transformation. researchgate.netnih.gov This method offers a versatile route to a wide range of N-aryl imidazole derivatives under relatively mild conditions.

Table 1: Representative N-Alkylation and N-Arylation Reactions of Imidazole Scaffolds

| Reagent | Product | Reaction Type |

|---|---|---|

| Benzyl chloride | N-1-benzyl-4-methyl-1H-imidazole-5-carbohydrazide | N-Alkylation |

Further alkylation of the N-3 position of an N-1-substituted imidazole leads to the formation of a positively charged imidazolium (B1220033) salt. These salts have garnered significant attention as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). researchgate.netorganic-chemistry.orgnih.govorientjchem.orguakron.edu The synthesis of imidazolium salts from this compound would involve a two-step process: initial N-1 alkylation followed by a second alkylation at the N-3 position.

A pertinent example is the methylation of both nitrogen atoms of 4-methyl-1H-imidazole-5-carbaldehyde, which results in the formation of 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. researchgate.net This transformation highlights the feasibility of creating imidazolium salts from the this compound core. The quaternization reaction typically proceeds through an SN2 mechanism, where the N-3 nitrogen of the N-1-alkylated imidazole acts as the nucleophile. nih.gov

Table 2: Synthesis of an Imidazolium Salt from a 4-Methyl-1H-imidazole-5-carbaldehyde Precursor

| Starting Material | Reagent | Product |

|---|

Functional Group Interconversions and Modifications (e.g., Esters to Amides)

The carbohydrazide moiety at the C-5 position is a key functional group that can be either synthesized from other functionalities or serve as a precursor for further modifications. A crucial functional group interconversion is the synthesis of carbohydrazides from their corresponding esters. This reaction is typically achieved by treating the ester with hydrazine (B178648) hydrate (B1144303).

The synthesis of novel 1,5-diaryl-1H-imidazole-4-carbohydrazides has been successfully demonstrated through the reaction of the corresponding ethyl 1,5-diaryl-1H-imidazole-4-carboxylates with hydrazine monohydrate in refluxing ethanol. nih.govmdpi.com This facile conversion provides an efficient route to carbohydrazide derivatives, which are often sought after for their biological activities. This established methodology is directly applicable to the synthesis of this compound from its corresponding ester precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate.

Beyond its synthesis, the carbohydrazide functional group itself can be a starting point for further derivatization. For instance, it can react with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to form diacylhydrazines. These transformations open up avenues for creating a diverse library of compounds based on the this compound scaffold.

Table 3: Functional Group Interconversion from Ester to Carbohydrazide

| Starting Material | Reagent | Product |

|---|

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 4-methyl-1H-imidazole-5-carbohydrazide by examining how the molecule interacts with electromagnetic radiation.

NMR spectroscopy is a powerful method for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are the most commonly employed techniques.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms.

Imidazole (B134444) Ring Protons: The proton attached to the imidazole ring (C2-H) is expected to appear as a singlet in the aromatic region, typically around 7.5-8.0 ppm.

Methyl Group Protons: The methyl group (CH₃) protons will also produce a singlet, but at a much higher field (further upfield), generally in the range of 2.2-2.5 ppm.

Hydrazide Group Protons: The N-H protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) give rise to signals that can be broad and variable in their chemical shift, often appearing between 4.0 and 9.0 ppm, depending on the solvent and concentration. The NH and NH₂ protons may appear as distinct signals.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

Imidazole Ring Carbons: The carbon atoms of the imidazole ring typically resonate in the range of 115-145 ppm. The C=N carbon (C2) will be distinct from the other ring carbons (C4 and C5).

Methyl Carbon: The methyl carbon will appear at a high field, around 10-15 ppm.

Carbonyl Carbon: The carbonyl carbon (C=O) of the carbohydrazide group is characteristically found at a low field, in the region of 160-170 ppm. researchgate.net

While ¹⁵N NMR could provide direct information about the nitrogen environments in the imidazole ring and the carbohydrazide group, and ¹⁹F NMR would be relevant if fluorine substituents were present, data for these specific nuclei on this compound are not commonly reported. Tautomerism in the imidazole ring can sometimes lead to broadened signals in both ¹H and ¹³C NMR spectra. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C-H | 7.5 - 8.0 | - |

| Imidazole C-CH₃ | - | ~135 |

| Imidazole C-CONHNH₂ | - | ~125 |

| Imidazole C=N | - | ~140 |

| -CH₃ | 2.2 - 2.5 | 10 - 15 |

| -NH-NH₂ | 4.0 - 9.0 (broad) | - |

| C=O | - | 160 - 170 |

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, which are indicative of the functional groups present. vscht.cz

N-H Stretching: The N-H bonds of the imidazole ring and the hydrazide group will show stretching vibrations in the region of 3100-3400 cm⁻¹. The NH₂ group of the hydrazide may show two distinct bands.

C-H Stretching: The C-H stretching of the methyl group and the imidazole ring will appear just below and just above 3000 cm⁻¹, respectively. libretexts.org

C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl group (C=O) in the carbohydrazide is expected between 1650 and 1680 cm⁻¹. pressbooks.pubmasterorganicchemistry.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically occur in the 1500-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibrations are usually observed around 1600-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazide & Imidazole) | Stretching | 3100 - 3400 | Medium-Strong |

| C-H (Aromatic/Methyl) | Stretching | 2850 - 3100 | Medium |

| C=O (Carbohydrazide) | Stretching | 1650 - 1680 | Strong, Sharp |

| N-H (Hydrazide) | Bending | 1600 - 1650 | Medium |

| C=N / C=C (Imidazole) | Stretching | 1500 - 1600 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound (molar mass: 140.14 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 140. Subsequent fragmentation can help confirm the structure. libretexts.orgchemguide.co.uk

Plausible fragmentation pathways include:

Loss of the amino group (-NH₂) resulting in a fragment at m/z 124.

Cleavage of the N-N bond, leading to the loss of N₂H₃, giving a fragment at m/z 109.

Loss of the entire carbohydrazide group (-CONHNH₂) to yield the 4-methylimidazole (B133652) cation at m/z 81.

Cleavage of the C-C bond between the imidazole ring and the carbonyl group.

The relative abundance of these fragment ions provides a fingerprint for the molecule's structure. libretexts.org

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of diffraction data for related substituted imidazole derivatives reveals that these molecules often crystallize in monoclinic or triclinic space groups. researchgate.netnajah.edutandfonline.commdpi.com The crystal structure is typically stabilized by a network of intermolecular hydrogen bonds, particularly involving the N-H groups of the imidazole ring and the carbohydrazide moiety, which can act as both hydrogen bond donors and acceptors. These interactions dictate the molecular packing in the crystal lattice. google.com

From the X-ray diffraction data, precise bond lengths and angles can be determined. wikipedia.org For this compound, typical bond lengths would be expected based on data from similar heterocyclic carbohydrazide structures. nih.govacademie-sciences.frnih.gov

C=O bond: Approximately 1.23 Å.

C-N bonds (amide): Around 1.33 Å.

N-N bond (hydrazide): Approximately 1.45 Å.

Imidazole ring bonds: C-N bonds are typically around 1.35-1.38 Å, while C=N bonds are shorter, around 1.30-1.33 Å. The C-C bond is about 1.36 Å.

Table 3: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| N-N (Hydrazide) Bond Length | ~1.45 Å |

| C-N (Imidazole Ring) Bond Length | 1.35 - 1.38 Å |

| C=N (Imidazole Ring) Bond Length | 1.30 - 1.33 Å |

| N-C-C (Ring) Angle | ~105 - 110° |

| O=C-N Angle | ~122° |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound are expected to engage in an extensive network of intermolecular hydrogen bonds. The carbohydrazide group (-CONHNH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O and -NH2). Similarly, the imidazole ring contains a protonated nitrogen (N-H) that acts as a hydrogen bond donor and an unprotonated nitrogen that serves as an acceptor.

Based on analogous structures, a hypothetical arrangement could involve the formation of hydrogen-bonded ribbons or sheets. The planarity of the imidazole ring would also facilitate π-π stacking interactions between adjacent rings, further stabilizing the crystal structure.

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |

| Imidazole N-H | H | Imidazole N | N-H···N |

| Hydrazide N-H | H | Carbonyl O | N-H···O |

| Hydrazide N-H | H | Hydrazide N | N-H···N |

| Hydrazide N-H | H | Imidazole N | N-H···N |

| Imidazole C-H | H | Carbonyl O | C-H···O |

| Methyl C-H | H | Carbonyl O | C-H···O |

Tautomeric Equilibrium Studies in Solution and Solid State

Tautomerism is a key feature of the imidazole ring. For this compound, prototropic tautomerism can occur, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two tautomeric forms: this compound and 5-methyl-1H-imidazole-4-carbohydrazide.

In the solid state, it is common for one tautomer to be exclusively or predominantly present, a phenomenon known as tautomeric fixation. The specific tautomer observed in the crystal is determined by the intermolecular interactions that provide the greatest lattice energy. The extensive hydrogen bonding network described previously would likely favor the tautomer that maximizes the strength and number of these interactions. Without experimental crystallographic data, it is difficult to definitively assign the solid-state tautomer. However, studies on related imidazole derivatives often show a preference for the tautomer that minimizes steric hindrance and optimizes hydrogen bonding.

In solution, the two tautomers are expected to exist in a dynamic equilibrium. The position of this equilibrium is influenced by several factors, including the polarity of the solvent, temperature, and pH. Protic solvents can facilitate the proton transfer through hydrogen bonding, leading to a rapid interconversion between the tautomers. In non-polar solvents, the equilibrium may shift to favor the less polar tautomer. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying tautomeric equilibria in solution by observing the chemical shifts and coupling constants of the protons and carbons in the imidazole ring. Theoretical calculations have been used to predict the tautomer ratio of 4(5)-methylimidazole in solution, and these computational approaches could be extended to the carbohydrazide derivative to estimate the relative stabilities of the tautomers in different solvent environments.

Table 2: Tautomers of this compound

| Tautomer Name | Position of Methyl Group | Position of Carbohydrazide Group |

| This compound | 4 | 5 |

| 5-methyl-1H-imidazole-4-carbohydrazide | 5 | 4 |

Biological Activity and Pharmacological Potential of 4 Methyl 1h Imidazole 5 Carbohydrazide Derivatives

Antimicrobial Activities

Derivatives of 4-methyl-1H-imidazole-5-carbohydrazide have demonstrated a broad spectrum of antimicrobial activities. The inherent structural features of the imidazole (B134444) ring coupled with the carbohydrazide (B1668358) moiety provide a versatile template for the development of potent antibacterial, antifungal, and antimycobacterial agents.

Antibacterial Efficacy

The antibacterial potential of imidazole derivatives has been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Studies have reported that certain derivatives exhibit significant inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov For instance, synthesized hybrids of imidazole have shown noteworthy activity against these strains. nih.gov Some Schiff's base derivatives of nitroimidazole have been specifically noted as potent inhibitors of E. coli FabH, an essential enzyme in bacterial fatty acid synthesis. researchgate.net The activity of these compounds is often comparable to standard antibiotics, highlighting their potential as lead compounds for new antibacterial drugs. nih.gov

| Bacterial Strain | Derivative Type | Activity/Measurement (MIC/IC50) | Reference |

|---|---|---|---|

| E. coli | Nitroimidazole/Berberine hybrid (71a-k) | Potent Activity | nih.gov |

| P. aeruginosa | Nitroimidazole/Berberine hybrid (71a-k) | Potent Activity | nih.gov |

| S. aureus | 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Comparable to standard drugs | nih.gov |

| B. subtilis | 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Comparable to standard drugs | nih.gov |

Antifungal Potential

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Derivatives of this compound have been investigated for their ability to inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus niger. mdpi.comnih.gov Studies on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides demonstrated strong antifungal activity against C. albicans. mdpi.com The mechanism of action for some of these derivatives against C. albicans appears to involve the generation of reactive oxygen species (ROS), leading to oxidative damage. mdpi.comnih.gov Certain 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have also shown excellent activity against clinical strains of C. albicans. nih.gov

| Fungal Strain | Derivative Type | Activity/Measurement (MIC/MFC) | Reference |

|---|---|---|---|

| Candida albicans | (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Strong activity | mdpi.com |

| Candida albicans | 1-(1H-indol-3-yl) derivatives | Fungicidal (0.250–0.500 mg/mL) | nih.gov |

| Aspergillus niger | 1-(1H-indol-3-yl) derivatives | Fungicidal (more resistant than Candida) | nih.gov |

| Candida albicans | 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole | Excellent activity | nih.gov |

Antimycobacterial Studies

The global health challenge posed by tuberculosis has driven research into new antimycobacterial agents. Imidazole-carbohydrazide derivatives have emerged as a promising class of compounds in this area. units.it Specifically, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have demonstrated interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv reference strain. nih.gov Further studies on related hydrazone derivatives, such as those based on 4-methyl-1,2,3-thiadiazole, have yielded compounds with significant minimum inhibitory concentrations (MICs) against M. tuberculosis, comparable to the first-line drug isoniazid. nih.govmdpi.com Molecular modeling in some of these studies suggested a potential mechanism of action involving the inhibition of the InhA enzyme, a key component of the mycobacterial fatty acid synthase II system. units.it

Anticancer and Antiproliferative Properties

The imidazole nucleus is a key structural component in several anticancer drugs, and derivatives of this compound have been extensively synthesized and evaluated for their potential to inhibit cancer cell growth. nih.govnih.gov

Activity against Various Cancer Cell Lines

The cytotoxic and antiproliferative effects of these derivatives have been tested against a panel of human cancer cell lines. Research has shown that certain compounds exhibit potent activity against breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), and prostate cancer (PC-3) cells. jksus.org For example, novel carbohydrazide derivatives bearing a furan (B31954) moiety displayed significant anticancer effects on A549 cells, with one compound showing an IC50 value of 43.38 µM. dergipark.org.tr Similarly, other imidazole-based hybrids have shown inhibitory activity against MDA-MB-231 (breast cancer) cells. semanticscholar.org A benzimidazole (B57391) derivative, se-182, demonstrated potent cytotoxic action against A549 and HepG2 cells with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org

| Cancer Cell Line | Derivative Type | Activity/Measurement (IC50) | Reference |

|---|---|---|---|

| MCF-7 (Breast) | Benzimidazole-based derivative (se-182) | 32.73 µM | jksus.org |

| HepG2 (Liver) | Benzimidazole-based derivative (se-182) | 15.58 µM | jksus.org |

| A549 (Lung) | Carbohydrazide with furan moiety (3e) | 43.38 µM | dergipark.org.tr |

| A549 (Lung) | Benzimidazole-based derivative (se-182) | 15.80 µM | jksus.org |

| PC-3 (Prostate) | 1H-imidazole derivatives (9a-9d) | IC50 in the range of 10⁻⁷–10⁻⁸ M | nih.gov |

Proposed Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to several potential mechanisms of action at the molecular level.

Kinase Inhibition : A primary mechanism through which many imidazole-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer. nih.gov Derivatives have been designed as inhibitors of various kinases, including receptor tyrosine kinases like c-Met and non-receptor tyrosine kinases like Jak2. nih.govresearchgate.net For instance, imidazo[1,2-α]pyridine hydrazone derivatives have been identified as potent c-Met kinase inhibitors. nih.gov Other studies have focused on developing inhibitors for transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory and oncological signaling pathways. nih.gov

DNA Interaction : Some carbohydrazide and imidazole derivatives have been shown to interact with DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. cmjpublishers.comresearchgate.net The planar structure of the imidazole ring allows some complexes to intercalate between DNA base pairs, while other interactions can occur through groove binding. nih.govnih.gov Spectroscopic and molecular docking studies of pyridine-4-carbohydrazide derivatives have confirmed their ability to bind to the minor groove of DNA. cmjpublishers.com

Apoptosis Induction : A significant number of imidazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner. Mechanistic studies have shown that these compounds can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, the activation of caspases, which are key executioner enzymes in the apoptotic cascade, has been observed following treatment with certain benzimidazole-based derivatives. nih.gov For example, one study found that a pyrazole-5-carbohydrazide hydrazone derivative was a potent apoptosis inducer in A549 lung cancer cells. researchgate.net

Antiviral Activities

The imidazole core is a crucial pharmacophore in the development of antiviral agents, with derivatives showing efficacy against a range of viruses.

Certain imidazole-based derivatives have been identified as potent inhibitors of orthopoxviruses. Research has shown that 1-hydroxyimidazole (B8770565) derivatives, in particular, exhibit significant antiviral activities against vaccinia virus (VACV), cowpox virus (CPXV), and ectromelia virus (ECTV). nih.gov One of the lead compounds from these studies, 1-hydroxy-2-(4-nitrophenyl)imidazole, demonstrated a very high selectivity index of 1072 against the vaccinia virus. nih.gov The N-hydroxy group on the imidazole ring was found to be critical for this antiviral activity. semanticscholar.org The activity of these compounds is specific, as they did not inhibit the growth of other organisms like Saccharomyces cerevisiae or other viruses such as adenovirus. nih.gov The mechanism of action for some of these novel inhibitors involves blocking viral maturation by targeting viral proteinases, such as the I7L proteinase in the vaccinia virus. nih.gov

Efficacy of Imidazole Derivatives Against Orthopoxviruses

This table summarizes the in vitro efficacy of selected imidazole derivatives against various orthopoxviruses, highlighting their inhibitory concentrations and selectivity.

| Compound | Virus | 50% Inhibitory Concentration (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Vaccinia Virus (VACV) | Data not specified | 1072 | nih.gov |

| Unnamed Imidazole Derivative | Vaccinia Virus (VACV) | 1.29 ± 0.09 μg/mL | Data not specified | semanticscholar.org |

| TTP-6171 | Vaccinia Virus (VV) | 3 to 12 μM | Data not specified | nih.gov |

| TTP-6171 | Cowpox Virus | Inhibited at 25 μM | Data not specified | nih.gov |

Derivatives of imidazole carbohydrazide have been investigated as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). A promising strategy involves the allosteric inhibition of HIV-1 integrase by disrupting its interaction with the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.gov

A study focused on novel 1,5-diaryl-1H-imidazole-4-carbohydrazides identified several compounds capable of inhibiting the HIV-1 IN-LEDGF/p75 interaction. nih.gov One carbohydrazide derivative, designated 11e, which features a para-methylphenyl group at the 5-position and a para-bromophenyl group at the N-site of the imidazole ring, showed the highest inhibition at 89%. nih.gov This was comparable to the reference compound's 90% inhibition. nih.gov Further cell-based antiviral assays revealed that some of these carbohydrazide derivatives exhibited moderate antiviral inhibition of 33–45%. nih.gov The research suggests that the presence of a methyl substituent on the aryl ring at the 5-position of the imidazole structure could be important for the compound's potency. nih.gov

Inhibition of HIV-1 IN-LEDGF/p75 Interaction and Antiviral Activity

This table presents the percentage inhibition of the HIV-1 integrase-LEDGF/p75 interaction and the antiviral activity of selected 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives.

| Compound | % Inhibition of IN-LEDGF/p75 Interaction (at 100 µM) | Antiviral % Inhibition | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|

| Carbohydrazide 11e | 89% | Not specified | Not specified | nih.gov |

| Compound 11a | Not specified | 33-45% | >200 µM | nih.gov |

| Compound 11b | Not specified | 33-45% | 158.4 µM | nih.gov |

| Compound 11g | Not specified | 33-45% | >200 µM | nih.gov |

Anti-inflammatory Effects and Related Mechanisms (e.g., COX-2 Inhibition)

Imidazole and its derivatives are recognized as important scaffolds in the development of anti-inflammatory agents. sciencescholar.usnih.gov A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a central mediator of inflammation and pain. nih.govresearchgate.net

Studies on various imidazole derivatives have demonstrated their potential as selective COX-2 inhibitors. For instance, a series of 2-methyl-1-(4-methyl piperazine-1-yl)-4-(substituted)-1H-imidazol-5(4H)-one derivatives were synthesized and tested for in-vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. sciencescholar.usneliti.com Certain compounds in this series displayed potent anti-inflammatory activity that was slightly higher than the reference drug, diclofenac. sciencescholar.usneliti.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of COX-2, often revealing key hydrogen bond interactions with amino acid residues like Gln192, Phe518, and Arg513. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.net

Anti-inflammatory Activity of Imidazole-5(4H)-one Derivatives

This table shows the in-vivo anti-inflammatory effects of selected imidazole derivatives in the carrageenan-induced rat paw edema assay, measured as the percentage of edema inhibition.

| Compound | % Inhibition of Edema (at 5 hours) | Reference |

|---|---|---|

| AL01 (4-(naphthalen-1-ylmethylene) derivative) | Potent activity, slightly higher than diclofenac | sciencescholar.usneliti.com |

| AL02 (4-benzylidene derivative) | Potent activity, slightly higher than diclofenac | sciencescholar.usneliti.com |

| Indomethacin (Reference) | 83.70% | researchgate.net |

| Compound 5p (A benzimidazole-carbohydrazide) | 83.60% | researchgate.net |

Other Therapeutic Potentials

Certain series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified as having potential antidepressant properties. nih.gov Research has shown that these compounds can possess a unique combination of pharmacological activities, acting as both alpha-2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors. nih.gov This dual mechanism is a promising approach for the development of new antidepressant medications. Furthermore, compounds with an imidazoline (B1206853) core have been noted for their action on the central nervous system and potential utility in treating depression. nih.gov Studies on related benzimidazole-bearing pyrimidine-trione derivatives also demonstrated good antidepressant activity in research models. researchgate.net

The inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a well-established therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov Benzimidazole-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov In one study, a series of benzimidazole-Schiff base derivatives were tested, with some compounds showing significant inhibitory activity against α-glucosidase. nih.gov Similarly, research into pyrazolobenzothiazine carbohydrazide derivatives has demonstrated their potential to inhibit both α-glucosidase and α-amylase, suggesting their value as potential antidiabetic agents. nih.gov These findings indicate that the carbohydrazide moiety linked to a heterocyclic core like imidazole or benzimidazole is a promising pharmacophore for designing new enzyme inhibitors for diabetes management. nih.govnih.gov

Antiparasitic and Antimalarial Applications

Derivatives of imidazole have been investigated for their potential as antiparasitic agents. Studies have shown that imidazole-based compounds may restrict parasite growth by inducing oxidative stress. researchgate.net Research into the antiparasitic action of certain imidazole derivatives indicated that their growth-inhibitory effects on parasites like Toxoplasma gondii could be significantly diminished in the presence of an antioxidant. researchgate.net This suggests that the mechanism of action is linked to the generation of reactive oxygen species within the parasite. researchgate.net

In the context of antimalarial research, various heterocyclic compounds containing the imidazole scaffold have been explored. For instance, a series of N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives were synthesized and evaluated for their antimalarial efficacy. nih.gov The most promising of these compounds demonstrated antimalarial activity by inhibiting the formation of β-hematin, a crucial process in the malaria parasite's detoxification of heme. nih.gov While these findings are for benzimidazole derivatives, they highlight the potential of the carbohydrazide moiety in conjunction with an imidazole-related core for antimalarial applications.

Antitubercular Activity

The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds in this area. Specifically, a series of imidazole-thiosemicarbazide derivatives were prepared from 4-methylimidazole-5-carbohydrazide and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). nih.gov

Out of thirty compounds studied, three demonstrated strong inhibition of Mtb growth at non-cytotoxic concentrations. nih.gov One particular derivative, referred to as ITD-13, was found to inhibit the intracellular growth of Mtb in human macrophages and also disrupt the formation of Mtb biofilms. nih.gov Biofilms are known to protect the bacteria from host immune responses and antimycobacterial drugs, making this a significant finding. nih.gov The synthesis of these active compounds involved a straightforward reaction between 4-methylimidazole-5-carbohydrazide and an appropriate isothiocyanate in ethanol (B145695). nih.gov

The following table summarizes the antimycobacterial activity of selected imidazole-thiosemicarbazide derivatives.

| Compound | MIC90 (µg/mL) against Mtb H37Rv |

| ITD-13 | Not specified in abstract |

| Other active derivatives | Not specified in abstract |

MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the bacterial population.

Antioxidant Properties

The antioxidant potential of imidazole derivatives has been a subject of considerable research interest. The imidazole nucleus is a component of various natural and synthetic compounds with demonstrated free radical scavenging abilities. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Theoretical studies on related compounds like 4-mercaptoimidazole have shown that they can be effective scavengers of hydroxyl radicals. rsc.org The mechanism of action can involve formal hydrogen transfer (FHT), proton-coupled electron transfer (PCET), or radical adduct formation (RAF), depending on the specific radical and the surrounding medium. rsc.org

Experimentally, various carbohydrazide and hydrazone derivatives have been synthesized and evaluated for their antioxidant effects. While direct studies on this compound derivatives are limited in the provided context, research on structurally related benzimidazole derivatives has shown that the presence and position of hydroxyl groups on the aryl moieties can significantly influence their radical scavenging activity. nih.gov For example, in a study of benzimidazole hydrazones, compounds with multiple hydroxyl groups exhibited enhanced antioxidant capacity. nih.gov This suggests that strategic modifications to the derivatives of this compound could yield potent antioxidant agents.

Enzyme Inhibition Studies

HIV-1 Integrase (IN) Inhibition and Interaction with LEDGF/p75

A novel and promising strategy in anti-HIV drug discovery is the allosteric inhibition of HIV-1 integrase (IN) by disrupting its interaction with the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.govnih.gov This interaction is crucial for the integration of the viral DNA into the host genome. nih.gov Researchers have designed and synthesized a series of 1,5-diaryl-1H-imidazole-4-carbohydrazides as potential inhibitors of this protein-protein interaction. nih.gov

In one study, these carbohydrazide derivatives were evaluated for their ability to disrupt the HIV-1 IN-LEDGF/p75 interaction using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™). nih.gov Several compounds were identified as active, with percentage inhibition values exceeding 50% at a concentration of 100 µM. nih.gov Molecular modeling studies suggested that the carbohydrazide motif of these inhibitors interacts with key amino acid residues, such as threonine 125 and glutamine 95, in the LEDGF/p75 binding site of HIV-1 integrase. nih.gov

The table below presents the percentage inhibition of the HIV-1 IN-LEDGF/p75 interaction for selected 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives.

| Compound | 5-Aryl Substituent | N-Aryl Substituent | % Inhibition at 100 µM |

| 11e | p-methylphenyl | p-bromophenyl | 89% |

| 11a | p-methylphenyl | p-fluorophenyl | Not specified in abstract |

| 11b | p-methylphenyl | p-chlorophenyl | Not specified in abstract |

| 11g | o-methylphenyl | p-fluorophenyl | Not specified in abstract |

| 11h | o-methylphenyl | p-bromophenyl | Not specified in abstract |

Data is based on the findings from the AlphaScreen™ assay. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and diabetes. ekb.eg As such, it has become an important target for drug discovery. Imidazole-based compounds have been identified as a promising scaffold for the development of GSK-3β inhibitors. nih.gov

Research has focused on designing imidazole derivatives that can effectively bind to the ATP-binding pocket of the enzyme. nih.gov For example, a study on imidazopyridine derivatives, which are structurally related to imidazoles, provided insights into the structure-activity relationship for GSK-3β inhibition. nih.gov While specific studies on this compound derivatives as GSK-3β inhibitors were not detailed in the provided search context, the broader class of imidazole-based compounds has shown significant potential. In one instance, an imidazole-based small molecule, SG-145C, was found to directly inhibit GSK-3β in a dose-dependent manner, leading to an increase in β-catenin levels, a key downstream target of the Wnt signaling pathway. nih.gov This highlights the potential for appropriately substituted this compound derivatives to be explored for this therapeutic target.

Alpha-Glucosidase and Alpha-Amylase Enzyme Inhibition

The inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is a well-established therapeutic strategy for managing type 2 diabetes. nih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can help to control postprandial hyperglycemia.

While direct experimental data on this compound derivatives was not available in the search results, studies on related heterocyclic structures such as benzimidazole-Schiff base derivatives have demonstrated their potential as α-glucosidase inhibitors. nih.gov In one such study, a series of (E)-N'-benzylidene-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carbohydrazides were synthesized and evaluated. nih.gov The structure-activity relationship studies indicated that the nature and size of the substituent on the aryl group of the Schiff base moiety played a crucial role in the inhibitory activity. nih.gov

Similarly, various hydrazone derivatives have been investigated as dual inhibitors of both α-amylase and α-glucosidase. nih.gov These studies often reveal that specific substitutions, such as electron-withdrawing groups on the aromatic rings, can enhance the inhibitory potency. nih.gov These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel α-glucosidase and α-amylase inhibitors.

In-depth Analysis of this compound Derivatives and Their Biological Receptor Interactions Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and publicly accessible research databases indicates a notable scarcity of specific data regarding the direct interactions of this compound and its derivatives with a broad range of biological targets, particularly receptors and G-protein coupled receptors (GPCRs). While the imidazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its presence in compounds that modulate various receptor systems, detailed pharmacological profiling of this specific carbohydrazide series is not extensively documented in the public domain.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile scaffold capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov This characteristic underpins its prevalence in numerous biologically active compounds that target enzymes and receptors. nih.gov

Investigations into structurally related imidazole derivatives offer some context for the potential, albeit unconfirmed, biological activities of the this compound series. For instance, various imidazole-containing compounds have been explored for their effects on central nervous system receptors.

Serotonergic and Dopaminergic Systems

The imidazole framework is a key component in molecules designed to modulate serotonergic and dopaminergic pathways, which are crucial in the regulation of mood and behavior. Research has shown that certain arylpiperazine-substituted imidazole derivatives exhibit a high affinity for serotonin (B10506) receptors (5-HT1A and 5-HT7) and dopamine (B1211576) D2 receptors. nih.gov These findings highlight the potential of the imidazole scaffold to serve as a basis for the development of novel agents targeting these receptor families. However, it is important to note that these studies did not specifically investigate derivatives of this compound.

Imidazoline Binding Sites

Furthermore, imidazoline binding sites, which are distinct from adrenergic receptors, have been shown to modulate the mesolimbic dopaminergic system. Ligands for these sites can influence extracellular dopamine levels in brain regions such as the nucleus accumbens, suggesting a regulatory role in motivation and reward pathways. nih.gov This connection between imidazoline ligands and the dopaminergic system further illustrates the broad neurological potential of imidazole-based structures.

Receptor Tyrosine Kinases

In the realm of oncology, other related heterocyclic structures, such as imidazopyridine hydrazone derivatives, have been investigated as potential inhibitors of receptor tyrosine kinases, including c-Met. Molecular modeling studies of these compounds have indicated that the hydrazide and imidazole moieties can form critical hydrogen bonds and pi-stacking interactions within the kinase domain of the receptor. This suggests that the carbohydrazide functional group, in conjunction with an imidazole ring, can be a valuable feature for anchoring ligands to receptor binding sites.

While the aforementioned studies on related compounds provide a foundation for speculating on the potential biological activity of this compound derivatives, there is a clear absence of direct evidence and specific data. The scientific community has yet to publish detailed research on the synthesis and comprehensive pharmacological evaluation of this particular series of compounds against a wide panel of receptors and GPCRs. Consequently, a detailed discussion of their specific interactions, including binding affinities and functional activities, cannot be provided at this time. Further research is necessary to elucidate the pharmacological potential of this chemical series.

Structure Activity Relationship Sar Studies on 4 Methyl 1h Imidazole 5 Carbohydrazide Analogs

Influence of Substituents on the Imidazole (B134444) Ring on Biological Activity

The imidazole ring is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents. nih.gov The electronic and steric properties of these substituents play a pivotal role in the interaction of the molecule with its biological target.

In a study on 1-methyl-4-nitroimidazole-2-carbohydrazide derivatives, the presence of a strong electron-withdrawing nitro group at the 4-position was a key feature of the parent compounds. nih.gov While direct comparisons with analogs of 4-methyl-1H-imidazole-5-carbohydrazide are limited, general principles suggest that electron-withdrawing groups, such as nitro or cyano groups, can enhance the acidity of the imidazole N-H proton and potentially increase the compound's ability to act as a hydrogen bond donor. Conversely, electron-donating groups, like alkyl or alkoxy groups, would increase the electron density of the imidazole ring, potentially enhancing its interaction with electron-deficient pockets in a biological target. The specific impact of these groups is highly dependent on the particular biological target and the nature of the binding site interactions.

Table 1: Predicted Influence of Electronic Effects on the Imidazole Ring

| Substituent Type | Example | Predicted Effect on Imidazole Ring | Potential Impact on Biological Activity |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density, increases acidity of N-H | May enhance hydrogen bond donating capacity |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density, increases basicity | May enhance interactions with electron-deficient sites |

This table is based on general chemical principles and not on direct experimental data for this compound.

The introduction of aryl or alkyl groups on the imidazole ring can affect the compound's lipophilicity, steric profile, and potential for π-π stacking interactions.

For instance, in a series of 1,5-diaryl-1H-imidazole-4-carbohydrazides, the nature and position of substituents on the aryl rings were found to be critical for their activity as HIV-1 integrase inhibitors. nih.gov Although the core structure is different, these findings highlight the importance of aryl substitutions. A methyl substituent on an aryl ring at the 5-position of the imidazole was found to be essential for the potency of some compounds. nih.gov This suggests that for this compound analogs, further alkyl or aryl substitutions on the imidazole ring could lead to significant changes in biological activity. For example, introducing a phenyl group could provide opportunities for aromatic interactions within the binding site, while varying the size of an alkyl substituent could probe the steric constraints of the active site.

Modifications of the Carbohydrazide (B1668358) Moiety and Their Pharmacological Implications

The carbohydrazide moiety is a key functional group that can be readily modified to generate a diverse range of derivatives with altered physicochemical and pharmacological properties.

The conversion of the carbohydrazide to other functionalities like esters or amides can have a profound effect on the molecule's biological activity. Hydrazides are known to be good chelating agents and can form stable complexes with metal ions, which can be a mechanism of action for some antimicrobial agents. The N-H protons of the hydrazide can also act as hydrogen bond donors.

In contrast, the corresponding ester would lack the hydrogen bond donating capacity of the hydrazide's terminal NH2 group and would likely have increased lipophilicity. An amide derivative would retain some hydrogen bonding capability but would have different steric and electronic properties compared to the hydrazide. The choice between these functional groups can be critical for optimizing target engagement. For example, in the development of HIV-1 integrase inhibitors based on a 1,5-diaryl-1H-imidazole-4-carboxylic acid scaffold, both carboxylic acid and carbohydrazide derivatives were synthesized and evaluated, indicating that both functionalities can interact with the target, albeit likely through different binding modes. nih.gov

The carbohydrazide moiety serves as a versatile precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.gov These heterocycles are known to be bioisosteres of amides and esters and are present in numerous biologically active compounds. nih.gov Their incorporation can lead to compounds with improved metabolic stability and enhanced biological activity.

1,3,4-Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The conversion of the carbohydrazide to an oxadiazole ring introduces a rigid, planar aromatic system that can participate in various non-covalent interactions with biological targets.

1,3,4-Thiadiazoles: Similarly, 1,3,4-thiadiazole (B1197879) derivatives are also associated with diverse biological activities, including antimicrobial and anticancer effects. nih.gov The sulfur atom in the thiadiazole ring can influence the electronic properties and binding interactions of the molecule compared to its oxadiazole counterpart.

The synthesis of oxadiazole and thiadiazole derivatives from a carbohydrazide precursor allows for the exploration of a different chemical space and can lead to the discovery of novel compounds with distinct activity profiles.

Table 2: Biological Activities of Heterocycles Derived from Carbohydrazides

| Heterocycle | Potential Biological Activities | Reference |

| 1,3,4-Oxadiazole | Antibacterial, Antifungal, Anticancer, Anti-inflammatory | nih.govnih.gov |

| 1,3,4-Thiadiazole | Antimicrobial, Anticancer, Anti-tubercular | nih.gov |

Stereochemical Considerations and Conformational Flexibility in Biological Recognition

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms is critical for the specific interaction with a biological target.

The conformational flexibility of the carbohydrazide side chain is another important factor. Studies on benzimidazole-N-acylhydrazone derivatives have shown that these molecules can exist as a mixture of conformers in solution, such as synperiplanar and antiperiplanar forms. tandfonline.comresearchgate.net The preferred conformation can be influenced by the nature of the substituents and the solvent environment. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or enzyme is crucial for its biological activity. Computational modeling and NMR studies can provide valuable insights into the preferred conformations and the energy barriers for conformational changes, aiding in the design of more rigid and potent analogs.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-methyl-1H-imidazole-5-carbohydrazide, DFT calculations could be used to determine its optimized geometry, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating various electronic properties that dictate the molecule's reactivity. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The results from these calculations would provide a foundational understanding of the molecule's stability and how it might behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions.

An analysis of the HOMO and LUMO of this compound would reveal important information about its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap would suggest that the molecule is more reactive. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions.

For this compound, an MEP map would show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). Typically, regions around electronegative atoms like oxygen and nitrogen would exhibit a negative potential, while regions around hydrogen atoms would show a positive potential. This information is crucial for understanding how the molecule might interact with other molecules, including potential binding partners in a biological system.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation, charge transfer, and the stability of the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

If this compound were to be investigated as a potential therapeutic agent, molecular docking simulations would be a critical step. These simulations would involve docking the molecule into the active site of a specific protein target.

The results of the docking study would provide a binding affinity score, which estimates the strength of the interaction, and a predicted binding pose. This pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the potential mechanism of action and for designing more potent and selective analogs.

Identification of Key Amino Acid Residues for Binding

Molecular docking simulations are a primary computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (receptor) and to identify the key amino acid residues involved in the interaction. mdpi.com In a study on related 1,5-diaryl-1H-imidazole-4-carbohydrazides, docking simulations were performed to understand their binding within the LEDGF/p75-binding pocket of HIV-1 integrase. nih.gov

The modeling suggested that the carbohydrazide (B1668358) motif is crucial for interaction with specific amino acid residues. The simulations predicted that the carbohydrazide portion of the molecule interacts with Threonine 125 and Glycine 95. nih.gov Additionally, other parts of the imidazole (B134444) derivatives were shown to project towards other key residues, such as Histidine 171 and Glutamic acid 170, highlighting the critical role of specific amino acids in the binding pocket. nih.gov Such studies are vital for rational drug design, allowing for the modification of the ligand structure to enhance binding to its target. mdpi.com

Table 1: Predicted Amino Acid Interactions for Imidazole-Carbohydrazide Scaffolds

| Interacting Moiety of Ligand | Key Amino Acid Residues |

|---|---|

| Carbohydrazide | Threonine 125, Glycine 95 |

| 4-bromophenyl | Histidine 171, Glutamic acid 170 |

Data sourced from docking studies on 1,5-diaryl-1H-imidazole-4-carbohydrazides into the HIV-1 integrase binding pocket. nih.gov

Analysis of Binding Affinity and Inhibition Constants

Following the identification of binding modes, computational and experimental methods are used to quantify the binding affinity. Computationally, docking programs use scoring functions to forecast the binding affinity and activity of a small molecule to its target receptor, often expressed as a binding energy in kcal/mol. mdpi.comresearchgate.net

Experimentally, the inhibitory activity of novel 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives has been evaluated using assays such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™). nih.gov In one such study, several carbohydrazide compounds were tested for their ability to inhibit the HIV-1 IN-LEDGF/p75 protein-protein interaction. The results identified multiple compounds that exceeded a 50% inhibitory threshold at a concentration of 100 µM. nih.gov While specific Ki or IC50 values were not detailed for all compounds, this initial screening provides crucial data on their potential as inhibitors. For instance, compounds 11a , 11b , 11g , and 11h from the study showed moderate antiviral inhibition between 33–45%. nih.gov

Predictive Modeling for Drug Development (Methodologies)

Predictive modeling is a cornerstone of modern drug development, allowing for the early assessment of a compound's potential success as a drug.

In silico ADMET prediction is a computational methodology used to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate in the early stages of discovery. springernature.com This approach utilizes various computational models and software to predict how a compound will behave in the human body. aip.orgresearchgate.net

Commonly used tools include the SwissADME and pkCSM web servers, which analyze a molecule's structure to predict a range of properties. mdpi.comresearchgate.netnih.gov Key parameters evaluated include:

Absorption: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov

Distribution: Evaluation of factors like plasma protein binding. nih.gov

Metabolism: Identification of potential interactions with cytochrome P450 enzymes.

Excretion: Predictions related to the clearance of the compound.

Toxicity: Assessment of potential toxicities, including mutagenicity and carcinogenicity. nih.gov

These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to evaluate a compound's "drug-likeness" and likelihood of being an orally active drug. aip.org For imidazole derivatives, studies have used these in silico methods to screen for compounds with favorable ADMET profiles, ensuring better solubility, bioavailability, and lower toxicity. mdpi.comaip.org

Table 2: Common Parameters in In Silico ADMET Prediction

| Parameter Category | Specific Prediction | Relevance |

|---|---|---|

| Physicochemical Properties | Lipophilicity (log P), Solubility (log S) | Influences absorption and distribution aip.org |

| Pharmacokinetics | GI Absorption, BBB Permeability | Determines bioavailability and CNS effects nih.gov |

| Drug-Likeness | Lipinski's Rule of Five | Assesses suitability as an oral drug aip.org |

| Toxicity | Mutagenicity, Carcinogenicity | Predicts potential adverse effects nih.gov |

Non-linear Optical (NLO) Properties from Computational Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the non-linear optical (NLO) properties of molecules. acs.orgresearchgate.net NLO materials are crucial for modern technologies like signal processing and optical storage systems. acs.org Imidazole and its derivatives are considered promising candidates for NLO applications due to their electronic structure. mdpi.com

Computational studies explore a molecule's response to an applied electric field, which is governed by its linear (polarizability, ⟨α⟩) and non-linear (hyperpolarizability, β) electrical properties. acs.org A high value for the first-order hyperpolarizability (β) is a key indicator of a strong NLO response. researchgate.net DFT calculations are employed to optimize the molecular geometry and compute various parameters that influence NLO activity. researchgate.netnih.gov

These parameters include:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Studies on various imidazole derivatives have shown that theoretical calculations can effectively predict NLO behavior, guiding the synthesis of new materials with enhanced optical properties. acs.orgnih.gov

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths and angles. For example, the imidazole ring typically shows planar geometry with deviations <0.02 Å .

How can contradictory crystallographic data (e.g., anisotropic displacement parameters) be resolved during structural refinement?

Advanced Research Focus

Discrepancies in anisotropic displacement ellipsoids may arise from disorder or thermal motion. Strategies include:

- SHELXL Constraints : Apply restraints to bond distances and angles for disordered regions. The

SIMUandDELUcommands help model thermal motion . - Validation Tools : Use WinGX/ORTEP to visualize ellipsoids and identify outliers. For example, C-N bond lengths >1.50 Å may indicate over-refinement .

- Data Quality : High-resolution data (≤1.0 Å) reduces ambiguity. If twinning is suspected (e.g., low R), the

TWINcommand in SHELXL can model it .

What reaction mechanisms explain the formation of by-products during the synthesis of this compound?

Advanced Research Focus

Common by-products include:

- Imidazole Ring-Opened Derivatives : Result from hydrolysis under acidic conditions. Monitoring pH (6–8) minimizes this .

- Dimerization : Hydrazide groups may condense to form bis-imidazole compounds. Reducing reaction time and excess hydrazine suppresses this .

- Oxidation : Trace metal ions (e.g., Fe) can oxidize hydrazide to azide. Chelating agents (e.g., EDTA) mitigate this .

How can researchers assess the biological activity of this compound, and what methodological pitfalls should be avoided?

Q. Advanced Research Focus

- In Vitro Assays :

- Pitfalls :

- False Positives : Aggregation-based inhibition can be ruled out via dynamic light scattering (DLS).

- Metabolite Interference : LC-MS/MS validates compound integrity in biological matrices .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites. The hydrazide group (N–NH) shows high nucleophilicity, with Fukui indices >0.5 .

- MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., water or DMF) to assess steric effects. For example, methyl substitution at C4 reduces accessibility for bulky electrophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.